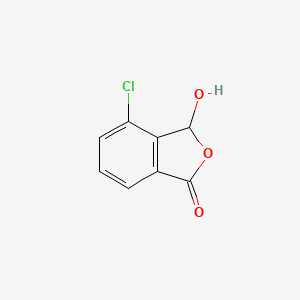
4-chloro-3-hydroxy-3H-isobenzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-hydroxy-1(3H)-Isobenzofuranone is a heterocyclic compound that features a fused benzene and furan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-hydroxy-1(3H)-Isobenzofuranone typically involves the chlorination of 3-hydroxy-1(3H)-Isobenzofuranone. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 3-hydroxy-1(3H)-Isobenzofuranone in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing the mixture for several hours.
- Cool the reaction mixture and quench with water.
- Extract the product using an organic solvent and purify by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 4-chloro-3-hydroxy-1(3H)-Isobenzofuranone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-hydroxy-1(3H)-Isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 4-chloro-3-hydroxy-1(3H)-Isobenzofuranone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxo-1(3H)-Isobenzofuranone.
Reduction: Formation of 4-chloro-3-hydroxy-1(3H)-Isobenzofuranone derivatives.
Substitution: Formation of 4-substituted-3-hydroxy-1(3H)-Isobenzofuranone derivatives.
Applications De Recherche Scientifique
4-chloro-3-hydroxy-1(3H)-Isobenzofuranone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-3-hydroxy-1(3H)-Isobenzofuranone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-hydroxy-1(3H)-Isobenzofuranone: Lacks the chlorine substituent, leading to different reactivity and properties.
4-chloro-1(3H)-Isobenzofuranone: Lacks the hydroxyl group, affecting its chemical behavior and applications.
4-chloro-3-oxo-1(3H)-Isobenzofuranone: An oxidized derivative with distinct chemical properties.
Uniqueness
4-chloro-3-hydroxy-1(3H)-Isobenzofuranone is unique due to the presence of both chlorine and hydroxyl groups, which confer specific reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
52010-23-8 |
|---|---|
Formule moléculaire |
C8H5ClO3 |
Poids moléculaire |
184.57 g/mol |
Nom IUPAC |
4-chloro-3-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,8,11H |
Clé InChI |
YEMNIHGZAGTFQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(OC2=O)O)C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


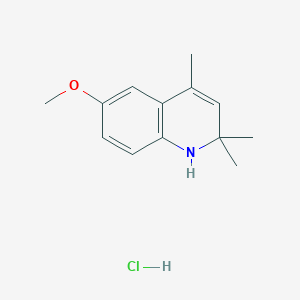
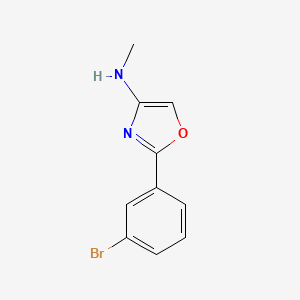

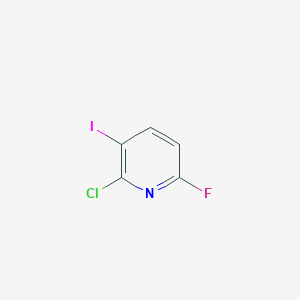
![4-Hydroxy-2,9-dimethyl-1,3,4,6,7,8-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14004510.png)


![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)

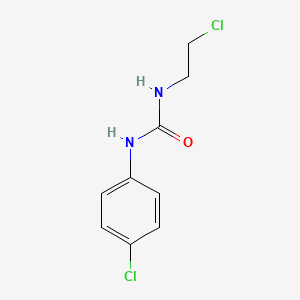
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)

